Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate
Description
Properties
CAS No. |
93858-65-2 |
|---|---|
Molecular Formula |
C8H17BaO8P |
Molecular Weight |
409.52 g/mol |
IUPAC Name |
barium(2+);(4,4-diethoxy-2,3-dihydroxybutyl) phosphate |
InChI |
InChI=1S/C8H19O8P.Ba/c1-3-14-8(15-4-2)7(10)6(9)5-16-17(11,12)13;/h6-10H,3-5H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
CSWHLSBLRHSZCG-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(C(C(COP(=O)([O-])[O-])O)O)OCC.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of Diethoxy Alcohol | Start with 4,4-diethoxybutanol as the precursor. | Room temperature, inert atmosphere | Ensure purity to avoid side reactions. |
| 2. Phosphorylation | React with $$POCl_3$$ or similar phosphorylating agents to form the phosphate ester. | Below 100°C, solvent: dichloromethane | Use a moisture-free environment to prevent hydrolysis. |
| 3. Barium Complexation | Add $$BaCl2$$ or $$Ba(OH)2$$ to introduce barium ions into the structure. | Mild heating (40–60°C), aqueous medium | Stirring ensures uniform reaction and prevents precipitation issues. |
| 4. Purification | Use HPLC or recrystallization for product isolation. | Solvent: ethanol/water mixture | Monitor purity using spectroscopic techniques like NMR or IR spectroscopy. |
Reaction Mechanism
The reaction mechanism involves:
-
- The hydroxyl groups on 4,4-diethoxybutanol react with the phosphorylating agent, forming a diester intermediate.
-
- The negatively charged phosphate group chelates with barium ions, forming a stable ionic complex.
Key Parameters for Optimization
| Parameter | Optimal Range | Impact on Yield/Quality |
|---|---|---|
| Temperature | <100°C | Prevents decomposition of organic groups. |
| pH | Neutral to slightly basic (7–8) | Avoids hydrolysis of phosphate groups. |
| Solvent Selection | Anhydrous solvents | Ensures stability during synthesis and purification. |
| Molar Ratios | Stoichiometric balance | Excess barium can lead to unwanted side products. |
Challenges and Considerations
-
- The phosphate ester group is prone to hydrolysis; hence, anhydrous conditions and inert atmospheres are critical.
-
- Barium salts often precipitate in aqueous solutions; careful control of solubility parameters is necessary.
-
- Impurities from incomplete reactions or side products can complicate purification steps.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$C8H{17}BaO_8P$$ |
| Molecular Weight | 409.52 g/mol |
| Solubility | Low in water; moderate in organic solvents like ethanol |
| Stability | Stable under inert atmosphere; decomposes in acidic environments |
Chemical Reactions Analysis
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Photopolymerization Applications
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate can be utilized as a component in photoinitiator systems for cationically polymerizable resins. These systems are crucial in the development of materials that are sensitive to light, allowing for controlled curing processes in applications such as dental restoratives and coatings.
Key Findings:
- Enhanced Cure Speed : The incorporation of this compound into photopolymerizable compositions has been shown to significantly increase the cure speed and depth compared to traditional formulations. This property is particularly beneficial for dental applications where quick curing is essential .
- Temperature Insensitivity : The formulations exhibit minimal sensitivity to temperature variations, allowing for consistent performance across different environmental conditions .
- Color Stability : The use of this compound results in reduced color formation during polymerization, which is advantageous for aesthetic applications such as dental materials that need to match tooth shades .
Fuel Composition Stability
Another significant application of this compound lies in enhancing fuel compositions. It has been investigated for its ability to improve fuel stability and combustion efficiency.
Key Findings:
- Minimized Hydrolysis : The compound contributes to reduced hydrolysis rates in fuel compositions even after extended storage periods. This is crucial for maintaining fuel integrity over time .
- Improved Thermal Efficiency : The presence of this phosphate compound enhances the thermal efficiency and power output of fuels by modifying their combustion characteristics .
- Compatibility with Non-lead Metals : It can be combined with non-lead metals or non-metals to further enhance combustion properties without compromising environmental safety standards .
Therapeutic Potential
Recent studies have begun to explore the potential therapeutic applications of this compound in medical treatments.
Key Findings:
- Anti-inflammatory Properties : Preliminary research indicates that compounds related to this phosphate may exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation. This suggests potential applications in treating conditions characterized by excessive inflammatory responses .
- Cancer Treatment : There is emerging evidence that compounds similar to this compound may play a role in cancer treatment by targeting specific signaling pathways associated with tumor growth and metastasis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Branched vs. Linear Chains: The ethoxy and hydroxyl substituents in the target compound contrast with the purely branched alkyl chains in isohexadecanoate or isooctanoate, impacting solubility and thermal stability.
Physicochemical Properties
| Property | This compound | Barium Isohexadecanoate | Barium Isooctanoate |
|---|---|---|---|
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF) due to phosphate and hydroxyl groups | Low polarity; soluble in hydrocarbons | Moderate polarity; soluble in alcohols |
| Thermal Stability | High (phosphate groups resist decomposition up to ~250°C*) | Moderate (~150–200°C) | Moderate (~150–200°C) |
| Reactivity | Chelating agent for metal ions; hydrolyzes under acidic conditions | Inert; acts as lubricant additive | Inert; used in coatings |
*Inferred from phosphate ester analogs.
Research Findings and Limitations
Current literature on this compound is sparse, with most data extrapolated from structural analogs. Critical research gaps include:
- Experimental Solubility Data : Needed to validate computational predictions.
- Toxicity Profile : Unreported; requires assessment for industrial safety.
Biological Activity
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate is a chemical compound that has garnered attention for its potential biological activities. This article explores the available research findings, case studies, and data tables that illustrate its biological activity, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a barium ion coordinated with a phosphate group and two ethoxy groups attached to a dihydroxybutyl moiety. Its molecular formula can be represented as:
This structure contributes to its solubility and reactivity, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, it may affect the Wnt/β-catenin signaling pathway, which is crucial in oncogenesis .
- Antimicrobial Activity : There is evidence that the compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation in infection control.
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies demonstrated that this compound reduced the viability of colorectal cancer cells by inducing apoptosis. The study highlighted its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : A series of tests were conducted on bacterial cultures to evaluate the antimicrobial effects of this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Table 2: Antimicrobial Testing Results
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 18 | 10 |
Q & A
Q. How can researchers confirm the structural identity of barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate?
Methodological Answer: To confirm structural identity, employ spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Use and NMR to analyze the ethoxy, dihydroxy, and phosphate groups. Compare chemical shifts with predicted values for the molecular formula .
- Mass Spectrometry (MS): Perform high-resolution MS (HRMS) to verify the molecular ion peak at (calculated for ).
- X-ray Crystallography: Resolve the crystal structure to confirm barium coordination and phosphate ester geometry, as demonstrated for related barium phosphate compounds .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer: While direct solubility data for this compound is limited, inferences can be drawn from structurally related barium phosphates:
- Solubility in Polar Solvents: Barium hydrogen phosphate () is sparingly soluble in cold water but dissolves in dilute acids (e.g., HCl, ) . Design experiments using acidic aqueous buffers or polar aprotic solvents (e.g., DMSO) for dissolution.
- Precipitation Control: Adjust pH to avoid unintended precipitation in biochemical assays. For example, barium phosphate compounds may precipitate in neutral/basic conditions, requiring pH monitoring .
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer: Synthesis strategies for phosphate esters can be adapted:
- Phosphorylation Reaction: React 4,4-diethoxy-2,3-dihydroxybutanol with phosphorus oxychloride () in anhydrous conditions, followed by neutralization with barium hydroxide.
- Purification: Use column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to isolate the product. Confirm purity via thin-layer chromatography (TLC) and elemental analysis .
Advanced Research Questions
Q. How does this compound interact with biomolecules in coagulation studies, and how can such interactions be quantified?
Methodological Answer: Barium phosphate derivatives are known to adsorb specific coagulation factors:
- Adsorption Assays: Incubate the compound with plasma or serum and measure adsorption of γ-factor (a coagulation accelerator) using thrombin generation assays. Compare activity before/after adsorption, as shown in chicken blood studies .
- Surface Plasmon Resonance (SPR): Immobilize the compound on a gold sensor chip to quantify binding kinetics with coagulation proteins (e.g., fibrinogen) in real-time .
Q. How can structural inconsistencies in X-ray diffraction data be resolved for this compound?
Methodological Answer: Address crystallographic ambiguities using:
- Multi-Temperature Data Collection: Collect diffraction data at 100 K and room temperature to distinguish between dynamic disorder and static structural variations.
- Density Functional Theory (DFT): Compare experimental bond lengths/angles with computational models to validate the coordination environment of barium and phosphate groups .
Q. What experimental precautions are necessary to avoid degradation during long-term storage?
Methodological Answer: Stability considerations include:
Q. How can researchers distinguish between synergistic and antagonistic effects of this compound in multi-factor biochemical systems?
Methodological Answer: Use factorial experimental design:
- Fractional Factorial Screening: Test the compound in combination with other adsorbents (e.g., lead carbonate) to isolate its effect on γ-factor activity.
- Response Surface Methodology (RSM): Model interactions between variables (e.g., pH, concentration) to identify synergistic/antagonistic thresholds .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
Q. How can contradictory data on adsorption capacity across studies be reconciled?
Methodological Answer: Reconcile discrepancies through:
Q. What computational tools are recommended for predicting the compound’s reactivity in novel reaction conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
